2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
Description
2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is an organic compound with the molecular formula C14H20N2O2S It is characterized by a thiophene ring substituted with an ethyl group, a methyl group, and a cyclopentylcarbonylamino group
Properties
IUPAC Name |
2-(cyclopentanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-3-10-8(2)19-14(11(10)12(15)17)16-13(18)9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUOGUYIRVDOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide have been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Several studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including melanoma and lung cancer cells. For instance, derivative compounds from this class have shown GI50 values ranging from 0.92 to 13 μM against specific cancer types .
| Cell Line | GI50 (μM) |
|---|---|
| Melanoma MALME-3M | 20.0 |
| Renal A498 | 24.1 |
| Non-small cell lung HOP-92 | 25.9 |
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains, showing moderate activity against Propionibacterium acnes with MIC values ranging from 12.5 to 50 μg/cm³ .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
- Cancer Therapy : Due to its ability to inhibit tumor cell proliferation, it may serve as a lead compound for developing new anticancer drugs.
- Antimicrobial Treatments : The antibacterial properties suggest potential use in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Study on Anticancer Efficacy : A study evaluated the efficacy of the compound against multiple cancer cell lines, demonstrating a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
- Antibacterial Screening : Another study screened various derivatives for antibacterial activity against clinically relevant pathogens, identifying several promising candidates with MIC values suitable for further development .
Mechanism of Action
The mechanism of action of 2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclopentylcarbonyl)amino]-4-methyl-5-ethyl-3-thiophenecarboxamide
- 2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-furanecarboxamide
- 2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-pyridinecarboxamide
Uniqueness
2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group, a methyl group, and a cyclopentylcarbonylamino group makes it a versatile compound for various applications .
Biological Activity
2-[(Cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising potential as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Research indicates that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. A study reported a dose-dependent decrease in cell viability with IC50 values around 25 µM for HeLa cells .
Anti-inflammatory Effects
In animal models, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested against multi-drug resistant strains. The results highlighted its ability to inhibit bacterial growth effectively, with researchers noting that it could serve as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Apoptosis
A study focusing on the anticancer properties involved treating MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to increased early apoptotic cell populations compared to control groups. The findings suggest that this compound could be further explored in clinical trials for breast cancer therapies .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
